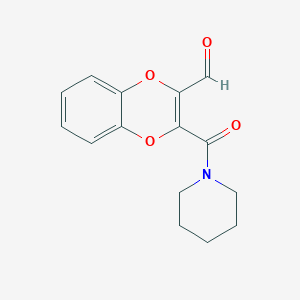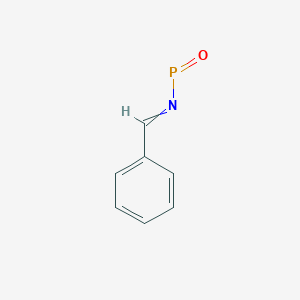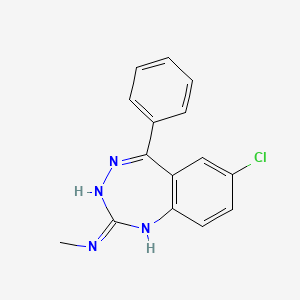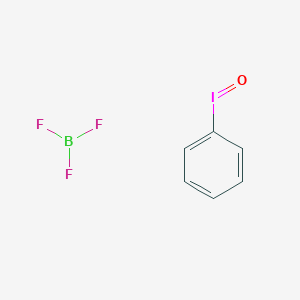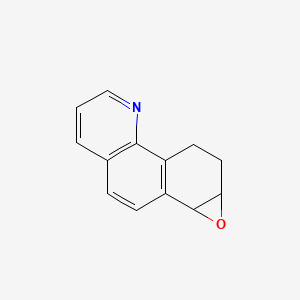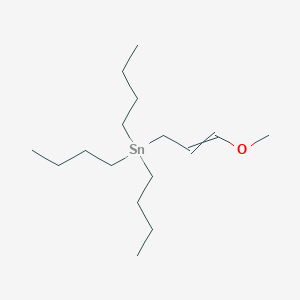
Bromo(1-phenylethyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(1-phenylethyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a bromo group and a 1-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(1-phenylethyl)mercury typically involves the reaction of phenylethyl bromide with mercuric acetate in an organic solvent such as acetic acid. The reaction proceeds through the formation of an intermediate complex, which subsequently undergoes a substitution reaction to yield the desired product. The reaction conditions generally require moderate temperatures and the presence of a catalyst to facilitate the formation of the organomercury bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bromo(1-phenylethyl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the mercury atom and affecting the compound’s reactivity.
Complexation Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as thiols, amines, and phosphines for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are employed for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions yield various organomercury derivatives, while oxidation and reduction reactions result in different oxidation states of the mercury atom. Complexation reactions produce coordination complexes with distinct structural and chemical properties.
Aplicaciones Científicas De Investigación
Bromo(1-phenylethyl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound’s ability to form complexes with biological molecules makes it useful in studying biochemical processes and interactions.
Medicine: Research into the potential therapeutic applications of organomercury compounds includes their use in developing new drugs and diagnostic agents.
Industry: this compound is employed in various industrial processes, including catalysis and material science, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Bromo(1-phenylethyl)mercury involves its interaction with molecular targets through the formation of covalent bonds or coordination complexes. The mercury atom can bind to nucleophilic sites on biomolecules, affecting their structure and function. This interaction can influence various biochemical pathways and cellular processes, making the compound a valuable tool for studying molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Bromo(1-phenylethyl)mercury include other organomercury compounds such as:
Methylmercury: Known for its neurotoxic effects and environmental impact.
Phenylmercury: Used in various industrial applications and as a preservative in some pharmaceutical products.
Ethylmercury: Commonly found in antiseptics and vaccines.
Uniqueness
This compound is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the bromo group and the 1-phenylethyl moiety imparts distinct chemical properties, making it suitable for specialized research and industrial uses.
Propiedades
Número CAS |
113540-55-9 |
|---|---|
Fórmula molecular |
C8H9BrHg |
Peso molecular |
385.65 g/mol |
Nombre IUPAC |
bromo(1-phenylethyl)mercury |
InChI |
InChI=1S/C8H9.BrH.Hg/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q;;+1/p-1 |
Clave InChI |
HKRAVKZCBQRRDD-UHFFFAOYSA-M |
SMILES canónico |
CC(C1=CC=CC=C1)[Hg]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



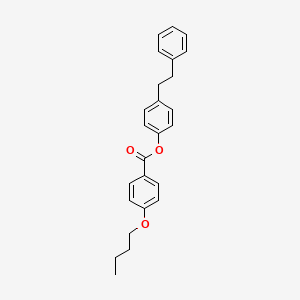
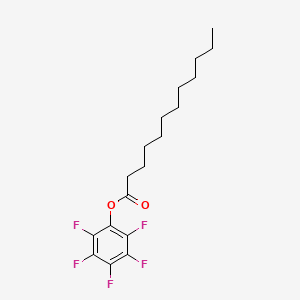
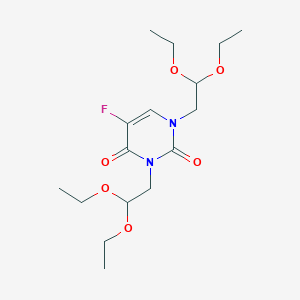
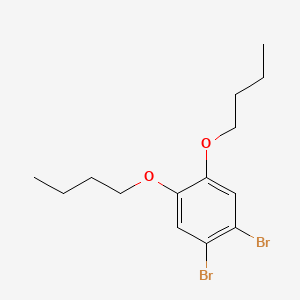

![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)
